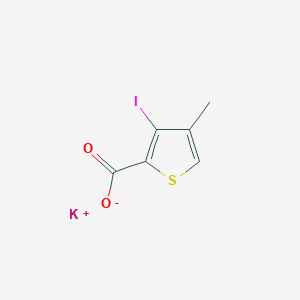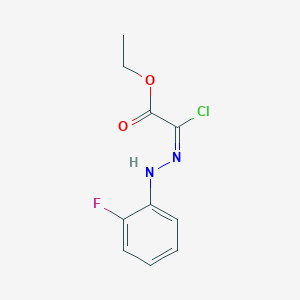
2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester typically involves the reaction of 2-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the C=N bond can yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone moiety could participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
2-Chloro-2-(2-chloro-phenyl-hydrazono)-acetic acid ethyl ester: Similar structure but with a chloro group instead of a fluoro group on the phenyl ring.
Uniqueness
2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. The combination of these substituents might confer distinct properties compared to other hydrazones, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBOQSRJXKXAA-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1F)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
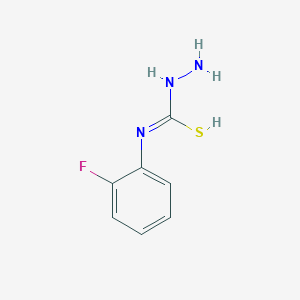

![6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine](/img/structure/B7725036.png)
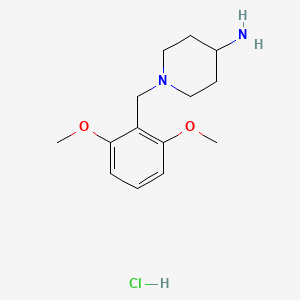

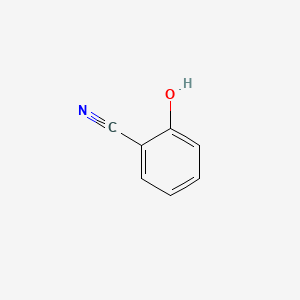
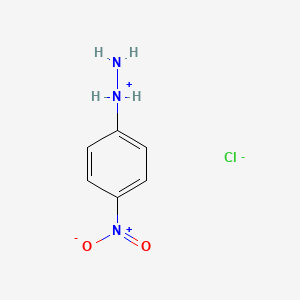
![(E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725064.png)
![(E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725081.png)
![(Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725089.png)
![ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B7725092.png)
